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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of the
Hepatitis B Virus surface antigen peptide S 28-39 (HBV-S 28-39) in vaccine research. This
peptide, with the sequence IPQSLDSWWTSL, is a well-characterized H-2Ld-restricted
cytotoxic T lymphocyte (CTL) epitope and plays a crucial role in inducing cell-mediated
immunity against HBV.[1]

Introduction

The development of therapeutic vaccines for chronic Hepatitis B (CHB) is a significant goal to
overcome the limitations of current antiviral therapies. A key strategy in therapeutic vaccination
is the induction of a robust and specific T-cell response capable of recognizing and eliminating
HBV-infected hepatocytes. The HBV-S 28-39 epitope is a critical component in many vaccine
candidates due to its ability to elicit potent CTL responses. These notes detail its application in
various vaccine platforms and provide protocols for evaluating the induced immune response.

Applications of HBV-S 28-39 in Vaccine Research

The HBV-S 28-39 peptide is utilized in a variety of vaccine strategies aimed at generating
strong T-cell-mediated immunity. Its primary application is as an immunogenic epitope to
stimulate CD8+ T-cell responses.
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» DNA Vaccines: Plasmid DNA encoding the HBV surface antigen, which includes the S 28-39
epitope, has been shown to induce potent and specific CTL responses in animal models.[1]
This approach can lead to long-lasting T-cell memory.

o Peptide-Based Vaccines: Synthetic HBV-S 28-39 peptide, often administered with an
adjuvant, can directly stimulate T-cells. This approach allows for a highly targeted immune

response.

o Combination Therapies: The S 28-39 epitope is frequently included in multi-antigen vaccine
formulations. For instance, co-administration of HBsAg and Hepatitis B core antigen (HBcAQ)
has been shown to enhance the S 28-39 specific T-cell response.[]

 Viral Vector Vaccines: Recombinant viral vectors, such as adenovirus, can be engineered to
express HBV antigens containing the S 28-39 epitope, leading to efficient induction of both
humoral and cellular immunity.

e Adjuvant and Delivery System Development: The S 28-39 peptide serves as a valuable tool
for assessing the efficacy of new adjuvants and delivery systems in enhancing Thl-type

immune responses.

Data Presentation: Quantitative Analysis of HBV-S
28-39 Induced Immune Responses

The following tables summarize quantitative data from various studies utilizing the HBV-S 28-
39 peptide to evaluate vaccine efficacy.

Table 1: IFN-y ELISpot Assay Results in Immunized Mice
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Formulation Route
10n6
Splenocytes
(Mean = SEM)
HBsAg + HBCcAg Intranasal (i.n.) None ~100 [2]
HBsAg Intranasal (i.n.) None ~25 [2]
Intramuscular
HBsAg ) Alum ~20 [2]
(im.)
HBsAg + a- Intraperitoneal
) o-GalCer ~350 [3]
GalCer (i.p.)
Intraperitoneal
HBsAg ) None ~50 [3]
(i.p.)
DNA Vaccine (S
antigen) + Intramuscular
i ) None >400 [4]
Adenovirus (im.)
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Table 2: Cytotoxicity Assay Results in Immunized Mice
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Vaccine Effector to Target % Specific Lysis

. ) Reference
Formulation Ratio (Mean * SEM)
HBsAg + a-GalCer
_ 20:1 ~40% [3]
(IDO-KO mice)
HBsAg + a-GalCer
_ _ 20:1 ~20% [3]
(Wild-type mice)
Poly-epitope DNA
y- PO 50:1 ~45% [5]
vaccine (pMulE/hsp)
Poly-epitope DNA
y-epiiop 50:1 ~25% [5]

vaccine (pMulE)

Experimental Protocols

Detailed methodologies for key experiments involving the HBV-S 28-39 peptide are provided
below.

Protocol 1: In Vivo Immunization of Mice

This protocol describes a general procedure for immunizing mice to elicit an HBV-S 28-39-
specific immune response.

Materials:

HBV-S 28-39 containing vaccine (e.g., DNA vaccine, peptide with adjuvant, recombinant
protein)

BALB/c mice (H-2d haplotype)

Syringes and needles appropriate for the route of administration

Anesthetic (e.g., ketamine) for intranasal administration

Procedure:

« Animal Handling: Acclimatize BALB/c mice for at least one week before the experiment.
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e Vaccine Preparation: Prepare the vaccine formulation according to the specific study design.
For peptide vaccines, dissolve the HBV-S 28-39 peptide in a suitable vehicle and mix with
the chosen adjuvant. For DNA vaccines, purify the plasmid DNA.

e Immunization Schedule:

o Primary Immunization (Day 0): Administer the vaccine. The dose and route will vary
depending on the vaccine type.

Intramuscular (i.m.): Inject 50-100 pL into the tibialis anterior or quadriceps muscle.

Intranasal (i.n.): Lightly anesthetize the mice and administer 10-20 pL into the nares.[2]

Subcutaneous (s.c.): Inject 100-200 uL at the base of the tail or in the scruff of the neck.

Intraperitoneal (i.p.): Inject 100-200 pL into the peritoneal cavity.[3]

o Booster Immunizations: Administer booster doses at specified intervals (e.g., day 14, 21,
or 30) using the same dose and route as the primary immunization.[2]

» Monitoring: Monitor the animals for any adverse reactions.

o Sample Collection: At the desired time point post-immunization (e.g., 7-10 days after the final
boost), euthanize the mice and harvest spleens for immunological assays.

Protocol 2: IFN-y ELISpot Assay

This protocol is for the quantification of HBV-S 28-39-specific, IFN-y-secreting T-cells from
immunized mouse splenocytes.

Materials:

96-well PVDF filtration plates (e.g., Millipore, Cat. No. MSIPS4W10)[6]

Anti-mouse IFN-y capture antibody

Biotinylated anti-mouse IFN-y detection antibody

Streptavidin-Alkaline Phosphatase (ALP)
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e BCIP/NBT substrate
e HBV-S 28-39 peptide (IPQSLDSWWTSL)

e Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-
streptomycin)

e Recombinant mouse IL-2 (optional, for in vitro restimulation)

o P815 cells (H-2d mastocytoma cell line, for antigen presentation)
Procedure:

e Plate Coating:

o Pre-wet the PVDF plate with 35% ethanol for no more than 1 minute, then wash 5 times
with sterile water.[6]

o Coat the wells with anti-mouse IFN-y capture antibody overnight at 4°C.[6]
e Splenocyte Preparation:
o Aseptically remove spleens from immunized mice and prepare a single-cell suspension.
o Lyse red blood cells using ACK lysis buffer.
o Wash the splenocytes with complete RPMI-1640 medium and count viable cells.

e Cell Plating and Stimulation:

[e]

Wash the coated plate and block with complete RPMI-1640 medium for at least 1 hour at
37°C.

[e]

Add splenocytes to the wells at a concentration of 2 x 10"5 to 5 x 10”5 cells/well.

o

Stimulate the cells with HBV-S 28-39 peptide at a final concentration of 1-10 pg/mL.

[¢]

Include negative controls (splenocytes with no peptide) and positive controls (splenocytes
with a mitogen like Concanavalin A).

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://ice-hbv.org/protocol/an-optimized-ex-vivo-elispot-assay-to-identify-ifn-gamma-positive-hbv-specific-t-cells-in-chronic-hepatitis-b-patients/
https://ice-hbv.org/protocol/an-optimized-ex-vivo-elispot-assay-to-identify-ifn-gamma-positive-hbv-specific-t-cells-in-chronic-hepatitis-b-patients/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
» Detection:

Wash the wells to remove cells.

[¢]

[e]

Add the biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at room
temperature.

[¢]

Wash the wells and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

Wash the wells and add the BCIP/NBT substrate.

[e]

¢ Spot Development and Analysis:
o Allow spots to develop in the dark.
o Stop the reaction by washing with water.

o Dry the plate and count the spots using an ELISpot reader.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol measures the ability of HBV-S 28-39-specific CTLs to lyse target cells presenting
the peptide.

Materials:

» Effector cells: Splenocytes from immunized mice, potentially restimulated in vitro with HBV-S
28-39 peptide and IL-2 for 5-7 days.

o Target cells: P815 cells (H-2d)
o HBV-S 28-39 peptide
e 51Cr (Sodium Chromate) or a non-radioactive alternative (e.g., Calcein-AM)

e 96-well round-bottom plates
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Procedure:
o Effector Cell Preparation:
o Prepare a single-cell suspension of splenocytes from immunized mice.

o For enhanced activity, co-culture splenocytes (2 x 10”6 cells/mL) with irradiated, peptide-
pulsed P815 cells in the presence of low-dose IL-2 for 5-7 days.

o Target Cell Preparation:
o Label P815 cells with 51Cr by incubating with Na2~51CrO4 for 1 hour at 37°C.
o Wash the labeled P815 cells thoroughly.

o Pulse one aliquot of labeled P815 cells with 1-10 pg/mL of HBV-S 28-39 peptide for 1 hour
at 37°C. Leave another aliquot unpulsed as a negative control.

o Cytotoxicity Assay:

o Plate the peptide-pulsed and unpulsed target cells in a 96-well round-bottom plate at 1 x
1074 cells/well.

o Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

o Include control wells for spontaneous release (target cells with medium only) and
maximum release (target cells with a lysis buffer like Triton X-100).

 Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C
in a 5% CO2 incubator.

e Measurement of Lysis:
o Centrifuge the plate and collect the supernatant from each well.

o Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma

counter.
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 Calculation of Specific Lysis:

o Calculate the percentage of specific lysis using the formula: % Specific Lysis =
[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
Release)] x 100
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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